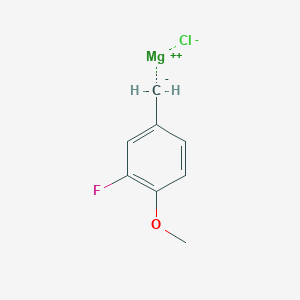
4-Chloro-2-methylbenzylmagnesium chloride, 0.25M in Diethyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methylbenzylmagnesium chloride, 0.25M in Diethyl Ether (4-Cl-2-MeBMC/0.25M DEE) is a colorless, flammable, and water-soluble liquid compound used in a variety of laboratory experiments and scientific research applications. It is a Grignard reagent, which is a type of organometallic compound containing a metal-carbon bond, and is a common reagent used in organic chemistry. 4-Cl-2-MeBMC/0.25M DEE is especially useful for the synthesis of organic compounds, including aldehydes, alcohols, and ketones, and is also used for the preparation of derivatives of halogenated hydrocarbons.
Mécanisme D'action
The mechanism of action of 4-Cl-2-MeBMC/0.25M DEE is based on the formation of a Grignard reagent, which is a type of organometallic compound containing a metal-carbon bond. The reaction is initiated when the magnesium is added to the solution of 4-chloro-2-methylbenzyl chloride in diethyl ether. The reaction is catalyzed by the addition of a base, such as pyridine, and is complete when the yellow color disappears and the solution is clear.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Cl-2-MeBMC/0.25M DEE are not well-studied. As a result, it is not known if the compound has any direct effects on the body. However, it is important to note that the compound is flammable, and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 4-Cl-2-MeBMC/0.25M DEE is its ability to be used in a variety of laboratory experiments and scientific research applications. It is especially useful for the synthesis of organic compounds, including aldehydes, alcohols, and ketones, and is also used for the preparation of derivatives of halogenated hydrocarbons. Additionally, it is relatively easy to synthesize and store.
The main limitation of 4-Cl-2-MeBMC/0.25M DEE is that it is a flammable liquid, and must be handled with care. Additionally, the compound is not well-studied, and the biochemical and physiological effects of the compound are unknown.
Orientations Futures
1. Further research into the biochemical and physiological effects of 4-Cl-2-MeBMC/0.25M DEE.
2. Development of safer methods of synthesis and storage.
3. Development of new applications for the compound.
4. Investigation of the potential use of the compound as a catalyst.
5. Investigation of the potential use of the compound in the synthesis of pharmaceuticals.
6. Investigation of the potential use of the compound in the synthesis of polymers.
7. Investigation of the potential use of the compound in the synthesis of inorganic compounds.
8. Investigation of the potential use of the compound in the synthesis of other organic compounds.
9. Investigation of the potential use of the compound in the synthesis of halogenated hydrocarbons.
10. Investigation of the potential use of the compound in the synthesis of other compounds.
Méthodes De Synthèse
4-Cl-2-MeBMC/0.25M DEE is synthesized by adding magnesium to a solution of 4-chloro-2-methylbenzyl chloride in diethyl ether. The reaction is carried out at a temperature of -78°C and is catalyzed by the addition of a suitable base, such as pyridine. The reaction can be monitored by the appearance of a yellow color, which indicates the formation of the magnesium-chloride bond. The reaction is complete when the yellow color disappears and the solution is clear. The product can then be isolated by filtration and stored in a sealed container.
Applications De Recherche Scientifique
4-Cl-2-MeBMC/0.25M DEE is used in a variety of scientific research applications, such as the synthesis of organic compounds, the preparation of derivatives of halogenated hydrocarbons, and the preparation of a variety of other compounds. It is also used in the synthesis of pharmaceuticals and in the synthesis of polymers. Additionally, it is used in the preparation of catalysts and in the synthesis of inorganic compounds.
Propriétés
IUPAC Name |
magnesium;4-chloro-1-methanidyl-2-methylbenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl.ClH.Mg/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZAWCWYNOVAFF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


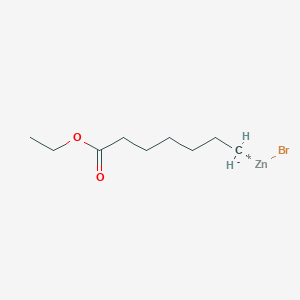


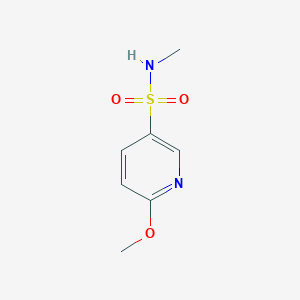
![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6333867.png)

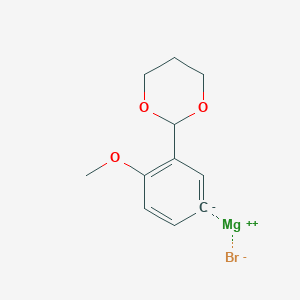
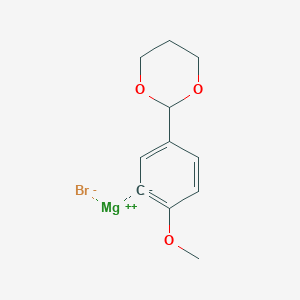

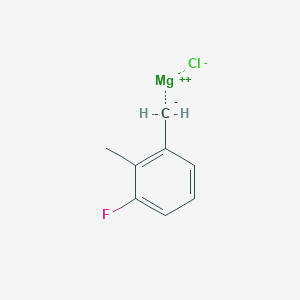
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333901.png)
